molecular formula C21H32O4 B045648 5beta-Pregnane-11beta,21-diol-3,20-dione CAS No. 566-01-8

5beta-Pregnane-11beta,21-diol-3,20-dione

Cat. No. B045648
CAS RN: 566-01-8
M. Wt: 348.5 g/mol
InChI Key: CTTOFMJLOGMZRN-BBWLNIHDSA-N
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Description

5beta-Pregnane-11beta,21-diol-3,20-dione, also known as dihydrocorticosterone, is a compound with the molecular formula C21H32O4 . It has a molecular weight of 348.5 g/mol . The IUPAC name for this compound is 11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C21H32O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12,14-17,19,22,24H,3-11H2,1-2H3 . The Canonical SMILES string is CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 348.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The exact mass of the compound is 348.23005950 g/mol . The topological polar surface area of the compound is 74.6 Ų .

Scientific Research Applications

Brain Tissue Enzymatic Activity

Research by Kawahara, Berman, and Green (1975) identified the presence of a 5β-reductase in dog cerebral cortex, which converts progesterone to 5β-pregnane-3,20-dione. This enzymatic activity could play a role in regulating the central nervous system, although its specific function remains unclear (Kawahara, Berman, & Green, 1975).

Analytical Characterization

Derks and Drayer (1978) conducted a study involving the synthesis and gas chromatography-mass spectrometry of various ring A reduced 6-hydroxylate corticosteroids, including 5β-pregnane-11β,21-diol-3,20-dione. This research provides insights into the structural analysis and characterization of such compounds (Derks & Drayer, 1978).

Anxiolytic-Like Profiles in Rodent Behavior

Rodgers and Johnson (1998) investigated the anxiolytic-like profiles of various A-ring-reduced metabolites of deoxycorticosterone and progesterone, including 5β-pregnane-11β,21-diol-3,20-dione, in mice. Their study revealed significant behavioral effects in reducing anxiety-related behavior without altering general activity levels (Rodgers & Johnson, 1998).

Plant Cell Culture Studies

Haussmann et al. (1997) explored the effects of various pregnanes, including 5β-pregnane-11β,21-diol-3,20-dione, on cardenolide accumulation in cell and organ cultures of Digitalis lanata. This study sheds light on the biosynthesis of cardenolides and the potential role of pregnanes in this process (Haussmann, Kreis, Stuhlemmer, & Reinhard, 1997).

Steroidogenesis in Fish

Lee, Lam, and Tan (2002) researched the in vitro metabolism of 17-hydroxyprogesterone by gonadal tissues in the grouper during sex inversion, identifying the synthesis of 5β-pregnane-11β,21-diol-3,20-dione. Their findings contribute to understanding the complex hormonal processes during fish sex inversion (Lee, Lam, & Tan, 2002).

properties

IUPAC Name

11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12,14-17,19,22,24H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTOFMJLOGMZRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10331514
Record name 5beta-Pregnane-11beta,21-diol-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5beta-Pregnane-11beta,21-diol-3,20-dione

CAS RN

566-01-8
Record name 5beta-Pregnane-11beta,21-diol-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5beta-Pregnane-11beta,21-diol-3,20-dione
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5beta-Pregnane-11beta,21-diol-3,20-dione
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5beta-Pregnane-11beta,21-diol-3,20-dione
Reactant of Route 4
5beta-Pregnane-11beta,21-diol-3,20-dione
Reactant of Route 5
5beta-Pregnane-11beta,21-diol-3,20-dione
Reactant of Route 6
5beta-Pregnane-11beta,21-diol-3,20-dione

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